Cas no 1805199-04-5 (Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate)

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring difluoromethyl, fluoro, and nitro substituents, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive compounds. The electron-withdrawing nitro group facilitates nucleophilic substitution reactions, while the difluoromethyl moiety contributes to metabolic stability. The ester functionality allows for further derivatization, enabling diverse applications in medicinal chemistry. This compound's well-defined reactivity profile and structural features make it particularly useful in the development of fluorinated heterocycles, offering researchers a versatile building block for drug discovery and crop protection agents.
Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate structure
1805199-04-5 structure
商品名:Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate
CAS番号:1805199-04-5
MF:C8H5F3N2O4
メガワット:250.131512403488
CID:4884067

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate
    • インチ: 1S/C8H5F3N2O4/c1-17-8(14)3-2-12-5(7(10)11)4(9)6(3)13(15)16/h2,7H,1H3
    • InChIKey: RBUROBJQXWPUSQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(F)F)=NC=C(C(=O)OC)C=1[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • トポロジー分子極性表面積: 85
  • 疎水性パラメータ計算基準値(XlogP): 1.3

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029033697-250mg
Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate
1805199-04-5 95%
250mg
$980.00 2022-04-01
Alichem
A029033697-500mg
Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate
1805199-04-5 95%
500mg
$1,786.10 2022-04-01
Alichem
A029033697-1g
Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate
1805199-04-5 95%
1g
$2,750.25 2022-04-01

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate 関連文献

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylateに関する追加情報

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate (CAS No. 1805199-04-5): A Comprehensive Overview

Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate (CAS No. 1805199-04-5) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.

The molecular structure of Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate is composed of a pyridine ring substituted with a difluoromethyl group, a fluoro group, and a nitro group, along with a methyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound a valuable intermediate in the synthesis of various pharmaceuticals.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. In the case of Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate, the difluoromethyl and fluoro groups contribute to enhanced lipophilicity and improved metabolic stability, which are crucial for optimizing drug candidates.

The nitro group in Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate is another key feature that influences its biological activity. Nitro-containing compounds have been extensively studied for their anti-inflammatory, antibacterial, and antiviral properties. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. This property makes Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate a versatile starting material for the synthesis of diverse bioactive molecules.

In addition to its potential as a pharmaceutical intermediate, Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate has been explored for its use in agrochemical applications. Fluorinated pyridines have shown promise as herbicides and insecticides due to their high selectivity and low toxicity to non-target organisms. The unique combination of functional groups in this compound may provide enhanced efficacy and environmental safety compared to existing agrochemicals.

The synthesis of Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate typically involves multistep processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For example, the use of transition-metal-catalyzed reactions has enabled the selective introduction of fluorine atoms into complex molecular frameworks, facilitating the synthesis of highly functionalized intermediates like Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate.

The physicochemical properties of Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate, including its solubility, melting point, and stability under various conditions, have been extensively characterized. These properties are essential for optimizing its use in both laboratory-scale experiments and industrial-scale production processes. Additionally, computational studies using molecular modeling techniques have provided insights into the conformational flexibility and electronic structure of this compound, which are critical for understanding its reactivity and biological activity.

In conclusion, Methyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate (CAS No. 1805199-04-5) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique structural features and favorable physicochemical properties make it an attractive intermediate for the synthesis of novel bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量